Cas no 1206993-38-5 (2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide)

2-(1-メチル-1H-1,2,3,4-テトラゾール-5-イル)スルファニル-N-(2-メチルキノリン-5-イル)アセトアミドは、複素環化合物を有する高機能な有機分子です。テトラゾール環とキノリン骨格の組み合わせにより、優れた生物学的活性が期待されます。特に、分子内のスルファニル基(-S-)が柔軟な結合特性を示し、標的タンパク質との相互作用を促進します。本化合物は医薬品中間体としての応用可能性が高く、選択的な酵素阻害剤や受容体リガンドとしての利用が検討されています。安定性に優れた結晶性固体であり、有機溶媒への溶解性も良好です。合成経路の最適化により、高純度品の安定供給が可能です。

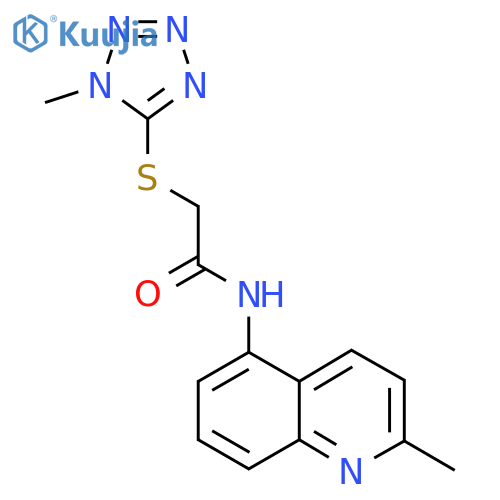

1206993-38-5 structure

商品名:2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide

2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide

- 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide

- VU0521048-1

- AKOS024519211

- F5791-2818

- 1206993-38-5

- 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide

- N-(2-methylquinolin-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

-

- インチ: 1S/C14H14N6OS/c1-9-6-7-10-11(15-9)4-3-5-12(10)16-13(21)8-22-14-17-18-19-20(14)2/h3-7H,8H2,1-2H3,(H,16,21)

- InChIKey: MXXYNNMQISXOKH-UHFFFAOYSA-N

- ほほえんだ: S(C1=NN=NN1C)CC(NC1=CC=CC2C1=CC=C(C)N=2)=O

計算された属性

- せいみつぶんしりょう: 314.09498026g/mol

- どういたいしつりょう: 314.09498026g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5791-2818-15mg |

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |

1206993-38-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5791-2818-10μmol |

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |

1206993-38-5 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5791-2818-2μmol |

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |

1206993-38-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5791-2818-30mg |

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |

1206993-38-5 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5791-2818-5μmol |

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |

1206993-38-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5791-2818-20μmol |

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |

1206993-38-5 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5791-2818-5mg |

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |

1206993-38-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5791-2818-40mg |

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |

1206993-38-5 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5791-2818-2mg |

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |

1206993-38-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5791-2818-3mg |

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |

1206993-38-5 | 3mg |

$63.0 | 2023-09-09 |

2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

1206993-38-5 (2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide) 関連製品

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量